molecular formula C29H50O2 B1364910 10,12-Nonacosadiynoic Acid CAS No. 66990-34-9

10,12-Nonacosadiynoic Acid

Cat. No. B1364910
CAS RN: 66990-34-9
M. Wt: 430.7 g/mol
InChI Key: LQESNAREESPTNY-UHFFFAOYSA-N
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Description

10,12-Nonacosadiynoic Acid is a chemical compound with the molecular formula C29H50O2 . It has an average mass of 430.706 Da and a monoisotopic mass of 430.381073 Da .


Molecular Structure Analysis

The molecular structure of 10,12-Nonacosadiynoic Acid is represented by the formula C29H50O2 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 25 freely rotating bonds .


Physical And Chemical Properties Analysis

10,12-Nonacosadiynoic Acid has a density of 0.9±0.1 g/cm3, a boiling point of 568.0±33.0 °C at 760 mmHg, and a flash point of 267.3±20.1 °C . It has a molar refractivity of 134.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 468.5±3.0 cm3 .

Scientific Research Applications

Surface Assembly on Insulators

10,12-Nonacosadiynoic Acid: is utilized for the surface assembly on atomically flat insulating surfaces such as single crystal sapphire and diamond . This compound self-assembles into a monolayer on hexagonal boron nitride (h-BN), highly oriented pyrolytic graphite (HOPG), and MoS2 surfaces, exhibiting potential for creating organized self-assembled monolayers (SAMs) for on-surface polymerization .

Photoelectrochemical Applications

This diacetylene compound is integral in the formation of polymer Langmuir-Blodgett (LB) films. When combined with CdS “Q-state” semiconductor particles, it exhibits significant photoelectrochemical behavior, which is crucial for developing advanced solar energy materials and devices .

Polymerization Sensitivity

10,12-Nonacosadiynoic Acid: is sensitive to polymerization induced by heat and light. This characteristic is essential for applications requiring controlled polymerization, such as the development of photoresist materials for lithography and the fabrication of nanoscale devices .

Molecular Electronics

Due to its ability to form flat-lying monolayers and stand-up molecular layers, 10,12-Nonacosadiynoic Acid is a candidate for the development of molecular electronic devices. Its self-assembly properties on various substrates can be harnessed to create molecular wires and circuits .

Nanotechnology

In nanotechnology, the compound’s self-assembly and polymerization properties are exploited to create nanostructures with precise control over their size and shape. This has implications for the construction of nanoscale sensors, actuators, and other functional devices .

Optical Materials

The unique optical properties of the polymerized forms of 10,12-Nonacosadiynoic Acid make it suitable for creating optical materials with specific light absorption and emission characteristics. These materials can be used in optoelectronics and photonics .

Mechanism of Action

10,12-Nonacosadiynoic Acid has been observed to self-assemble on various surfaces. For instance, a perfectly flat-lying monolayer of 10,12-Nonacosadiynoic Acid self-assembles on hexagonal boron nitride (h-BN) like on highly oriented pyrolytic graphite (HOPG) and MoS 2 . On sapphire and oxidized diamond surfaces, assemblies of standing-up molecular layers were observed . This surface assembly is driven by surface electrostatic dipoles .

Safety and Hazards

When handling 10,12-Nonacosadiynoic Acid, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

A study has shown that 10,12-Nonacosadiynoic Acid can self-assemble on various surfaces, which is ready for on-surface polymerization of long and isolated molecular wires under ambient conditions . This suggests potential applications in the fabrication of molecular electronic devices .

properties

IUPAC Name

nonacosa-10,12-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-16,21-28H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQESNAREESPTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66990-35-0
Record name 10,12-Nonacosadiynoic acid, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66990-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20399286
Record name 10,12-Nonacosadiynoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,12-Nonacosadiynoic Acid

CAS RN

66990-34-9
Record name 10,12-Nonacosadiynoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,12-Nonacosadiynoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the structure of 10,12-nonacosadiynoic acid and how does it influence its self-assembly properties?

A: 10,12-Nonacosadiynoic acid is a diacetylene compound, meaning it contains two carbon-carbon triple bonds separated by a single bond. This structural feature allows for polymerization into ordered structures upon UV irradiation or through electron excitation with tools like scanning tunneling microscopes. [, ] This ability to form ordered structures makes it interesting for creating nanoscale structures and patterns. For example, researchers have demonstrated the controlled polymerization of this compound into nanowires on a graphite surface using an STM tip. [] Furthermore, the self-assembly of 10,12-nonacosadiynoic acid into well-defined monolayers on various substrates, including MoS2, makes it a promising candidate for templating the arrangement of gold nanoparticles into ordered arrays, crucial for nanoelectronic and nanophotonic applications. []

Q2: How does the surface polarity of a substrate affect the assembly of 10,12-nonacosadiynoic acid?

A: Research indicates that the surface electrostatic dipoles significantly influence the self-assembly of 10,12-nonacosadiynoic acid. [] On substrates with strong surface dipoles, like sapphire and oxidized diamond, the molecule tends to form standing-up layers. Conversely, on surfaces with weak or screened dipoles, such as hydrogenated diamond or graphene-coated sapphire, a flat-lying monolayer similar to those observed on highly oriented pyrolytic graphite, hexagonal boron nitride, and MoS2 is formed. [] This control over molecular orientation through substrate selection is vital for tailoring the properties of the resulting self-assembled monolayers.

Q3: What applications in material science are being explored with 10,12-nonacosadiynoic acid?

A: 10,12-nonacosadiynoic acid's ability to form ordered structures makes it interesting for developing nanostructured materials. Studies have explored its use in Langmuir-Blodgett films for various applications. For example, researchers have investigated the photoelectrochemical behavior of Cadmium Sulfide "Q-state" semiconductor particles within a polymerized 10,12-nonacosadiynoic acid Langmuir-Blodgett film. [] Additionally, the interaction forces between surfaces coated with polymerized 10,12-nonacosadiynoic acid have been studied using atomic force microscopy, providing valuable information for applications requiring controlled surface properties. []

Q4: Can you elaborate on the role of 10,12-nonacosadiynoic acid in studying molecular diffusion in Langmuir-Blodgett films?

A: Researchers have utilized 10,12-nonacosadiynoic acid to create both unpolymerized and polymerized air-water monolayer films for investigating the lateral diffusion of amphiphilic molecules. [] By incorporating a fluorescent probe, pyrene-DPPE, into these films, scientists can track its movement and gain insights into the dynamics within the monolayers. This knowledge is crucial for understanding and optimizing Langmuir-Blodgett film properties for various applications, including sensing, electronics, and drug delivery.

Q5: What computational chemistry methods have been applied to study 10,12-nonacosadiynoic acid?

A: Researchers utilized ArgusLab 4.0.1 software with the Austin Model 1 (AM1) parameterization to optimize the molecular geometry of 10,12-nonacosadiynoic acid and determine its minimum potential energy. [] This information is crucial for understanding its interactions with other molecules and surfaces, particularly in the context of self-assembly and potential applications as an acidulant.

Q6: How does the molecular structure of 10,12-nonacosadiynoic acid relate to its potential use as an acidifier or acidulant?

A: While 10,12-nonacosadiynoic acid is primarily studied for its self-assembling and polymerizable properties, one study investigated its potential as an acidulant alongside another compound, hexadecanoic acid ethyl ester. [] This research focused on the molecular geometry optimization of both compounds using computational methods to assess their potential for this application. While promising, further research is needed to explore its effectiveness and safety as an acidifier or acidulant in practical applications.

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